molecular formula C18H20N2O3S B5179788 N-(2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

N-(2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

Cat. No. B5179788
M. Wt: 344.4 g/mol
InChI Key: YHXORLJDQOBPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, commonly known as sulfoxaflor, is a systemic insecticide that belongs to the sulfoximine chemical class. It was developed by Dow AgroSciences and registered in the United States in 2013 for use on a variety of crops, including cotton, citrus, soybeans, and strawberries. Sulfoxaflor has been shown to be effective against a wide range of insect pests, including aphids, whiteflies, and thrips.

Mechanism of Action

Sulfoxaflor acts on the nicotinic acetylcholine receptors (nAChRs) in insects, which are responsible for transmitting nerve impulses. Sulfoxaflor binds to the nAChRs and causes overstimulation, leading to paralysis and death of the insect. Sulfoxaflor has a unique mode of action compared to other insecticides, which makes it effective against insect pests that have developed resistance to other insecticides.
Biochemical and physiological effects:
Sulfoxaflor has been shown to have minimal effects on non-target organisms, including bees and other pollinators. It has a low toxicity to mammals and birds, and it does not accumulate in the environment. Sulfoxaflor is rapidly metabolized and excreted from the body, reducing the risk of bioaccumulation.

Advantages and Limitations for Lab Experiments

Sulfoxaflor has several advantages for use in laboratory experiments. It is highly effective against a wide range of insect pests, making it a useful tool for studying insect physiology and behavior. Sulfoxaflor has a unique mode of action, which allows researchers to study the effects of insecticides on nAChRs in insects. However, the use of sulfoxaflor in laboratory experiments is limited by its high cost and the need for specialized equipment and facilities.

Future Directions

There are several future directions for research on sulfoxaflor. One area of research is the development of new formulations and delivery methods for sulfoxaflor that improve its effectiveness and reduce its environmental impact. Another area of research is the study of the effects of sulfoxaflor on non-target organisms, including bees and other pollinators. Additionally, researchers are interested in exploring the potential use of sulfoxaflor in integrated pest management strategies, which combine multiple approaches to control insect pests.

Synthesis Methods

Sulfoxaflor is synthesized through a multi-step process that involves the reaction of 2-chloro-5-methylbenzenesulfonyl chloride with 1-aminomethyl-2-methyl-2-propanol to form the sulfonyl amide intermediate. This intermediate is then reacted with 1,2-dichloro-4-(2-methyl-2-propanyl)benzene to form sulfoxaflor.

Scientific Research Applications

Sulfoxaflor has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect pests. It has been used in laboratory experiments to study the effects of insecticides on insect behavior, physiology, and metabolism. Sulfoxaflor has also been used in field trials to evaluate its effectiveness in controlling insect pests on various crops.

properties

IUPAC Name

N-(2-methylphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-6-2-3-7-17(14)19-24(22,23)16-11-9-15(10-12-16)20-13-5-4-8-18(20)21/h2-3,6-7,9-12,19H,4-5,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXORLJDQOBPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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